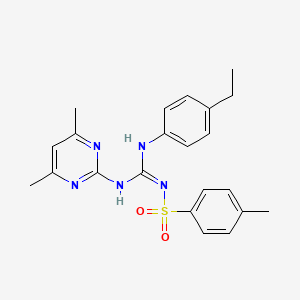![molecular formula C17H21ClN2O3 B5384277 (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(2-methylpropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5384277.png)
(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(2-methylpropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(2-methylpropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrrolo[3,4-d][1,3]oxazole ring system, which is fused with other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(2-methylpropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multiple steps, including the formation of the pyrrolo[3,4-d][1,3]oxazole ring system and the introduction of the chlorophenyl and methylpropanoyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolo[3,4-d][1,3]oxazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chlorophenyl group via nucleophilic substitution.
Acylation Reactions: Addition of the methylpropanoyl group through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(2-methylpropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium hydroxide), and acids or bases for hydrolysis.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as drug development for specific diseases.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(2-methylpropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism will depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(2-methylpropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one may include other heterocyclic compounds with similar ring structures and functional groups. Examples include:
- Pyrrolo[3,4-d][1,3]oxazole derivatives with different substituents.
- Compounds with similar chlorophenyl or methylpropanoyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(2-methylpropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-11(2)16(21)19-9-14-15(10-19)23-17(22)20(14)7-6-12-4-3-5-13(18)8-12/h3-5,8,11,14-15H,6-7,9-10H2,1-2H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAPOVXIFXZJRF-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CC2C(C1)OC(=O)N2CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N1C[C@H]2[C@@H](C1)OC(=O)N2CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5384200.png)
![N-[(3-hydroxy-3-pyrrolidinyl)methyl]-3-(methylsulfonyl)benzamide](/img/structure/B5384204.png)
![2-ethyl-N-methyl-N-[2-(trifluoromethyl)benzyl]pyrimidine-5-carboxamide](/img/structure/B5384215.png)
![ethyl [5-(4-nitrophenyl)-1H-imidazol-1-yl]acetate](/img/structure/B5384216.png)
![(3S*,4R*)-1-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5384221.png)
![(E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE](/img/structure/B5384228.png)
![2-(4-Chlorophenyl)-N-{7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}acetamide](/img/structure/B5384239.png)
![N-[(5-chloro-2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5384255.png)
![N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5384257.png)
![N-(2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylmethanesulfonamide](/img/structure/B5384261.png)

![4-(5-{(Z)-[6-(ethoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B5384278.png)

![N-cyclopropyl-2-[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinamide](/img/structure/B5384297.png)
